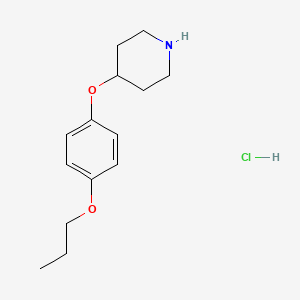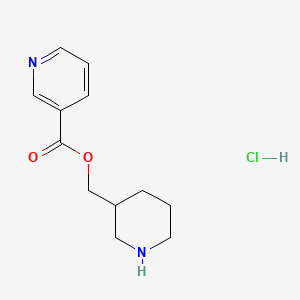
4-(4-Propoxyphenoxy)piperidine hydrochloride
説明
4-(4-Propoxyphenoxy)piperidine hydrochloride, also known as 4-PPH, is an organic compound that has been used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 325.87 g/mol and a melting point of 166-168 °C. 4-PPH is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, including appetite, sleep, mood, and memory. 4-PPH is a versatile compound that can be used in a variety of scientific research applications, such as biochemical and physiological studies, drug development, and drug delivery.
科学的研究の応用
Activation of Energy Expenditure in Rats
Massicot, Ricquier, Godfroid, and Apfelbaum (1985) explored a compound chemically unrelated to amphetamine, specifically the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170). This substance, when administered to rats, increased energy expenditure by elevating resting oxygen consumption and reducing body weight gain and food intake. It is suggested that this compound could disrupt oxidative phosphorylation, partially explaining its effect on metabolic rates (Massicot et al., 1985).
Chemical Properties and Reactions
Alkyl-oxygen Heterolysis in Piperidine Derivatives
Casy, Beckett, and Armstrong (1961) conducted a study on acetoxy and propionoxy esters of 1-phenethyl-4-(2′-furyl)-4-piperidinol hydrochlorides. They observed that treatment with hydrogen chloride in an alkanol led to the formation of corresponding 4-alkoxy ethers and elimination products. This research offers insights into the reactions of carbonium ions generated from these esters, providing essential information on the chemical behavior of related piperidine derivatives (Casy et al., 1961).
Structural Analysis and Synthesis
Crystal and Molecular Structure Study
Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, providing valuable information on its crystal and molecular structure. They used single crystal X-ray diffraction, calculations, and FTIR spectrum analysis to understand the compound's properties better. This study is critical for understanding the physical and chemical characteristics of similar piperidine hydrochloride compounds (Szafran et al., 2007).
Synthesis of Piperidine Derivatives
Research by Rui (2010) on the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrated a process involving amidation, Friedel-crafts acylation, and hydration. This work is significant for understanding the synthetic pathways and potential applications of piperidine hydrochloride derivatives in scientific research (Rui, 2010).
作用機序
Target of Action
It is structurally similar to pitolisant , which is known to act as an antagonist/inverse agonist at histamine H3 receptors .
Mode of Action
Based on its structural similarity to pitolisant , it might interact with its targets in a similar manner. Pitolisant acts as an antagonist/inverse agonist at histamine H3 receptors . This means it binds to these receptors and reduces their activity, leading to increased histamine levels in the brain .
Biochemical Pathways
Based on its structural similarity to pitolisant , it might affect similar pathways. Pitolisant’s action on histamine H3 receptors can increase the activity of histaminergic neurons and enhance the signaling of other neurotransmitters in the brain .
Result of Action
Based on its structural similarity to pitolisant , it might have similar effects. Pitolisant’s action on histamine H3 receptors can lead to increased histamine levels in the brain, which can affect neuronal activity and communication in brain regions important for sleep and wakefulness .
特性
IUPAC Name |
4-(4-propoxyphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-11-16-12-3-5-13(6-4-12)17-14-7-9-15-10-8-14;/h3-6,14-15H,2,7-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRJJFCUPSSWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394684.png)


![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)
![3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine](/img/structure/B1394691.png)
![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)
![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)

![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)
![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)
![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)